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Compound of Interest

Compound Name: Antifungal agent 86

Cat. No.: B1664143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Antifungal
Agent 86, identified as Terbinafine (also known as SF 86-327). Terbinafine is an allylamine

antifungal that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis

pathway. This disruption of ergosterol production and the accumulation of toxic squalene within

the fungal cell leads to its antifungal effect.

Data Summary
The following tables summarize the in vitro activity of Terbinafine against key fungal pathogens.

Table 1: In Vitro Activity of Terbinafine against Cryptococcus neoformans

Strain Type
No. of
Isolates

MIC Range
(µg/mL)

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference

Clinical

Isolates
30 0.03 - 4.0 0.5 2.0 [1]

Clinical

Isolates
Not Specified 0.06 - 0.25 Not Reported Not Reported [1]

Table 2: In Vitro Activity of Terbinafine against Histoplasma capsulatum
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Strain Type No. of Isolates
MIC Range
(µg/mL)

MIC90 (µg/mL) Reference

Mycelial Form 23 Not Specified 0.03 [2]

Yeast Form 23 Not Specified 0.03 [2]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines

for broth microdilution.

Objective: To determine the minimum concentration of Terbinafine that inhibits the visible

growth of a fungal isolate.

Materials:

Terbinafine hydrochloride

Dimethyl sulfoxide (DMSO)

RPMI-1640 medium with L-glutamine, buffered with MOPS

96-well U-bottom microtiter plates

Fungal isolates (Cryptococcus neoformans, Histoplasma capsulatum)

Spectrophotometer

Incubator (35°C)

Procedure:

Preparation of Terbinafine Stock Solution: Dissolve Terbinafine hydrochloride in DMSO to a

final concentration of 1600 µg/mL.

Preparation of Fungal Inoculum:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4135809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135809/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture fungal isolates on appropriate agar plates.

Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard

(approximately 1-5 x 10^6 CFU/mL).

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of

0.5-2.5 x 10^3 CFU/mL.

Assay Setup:

Prepare serial twofold dilutions of Terbinafine in the 96-well plate using RPMI-1640

medium, ranging from 0.015 to 8 µg/mL.

Add 100 µL of the fungal inoculum to each well.

Include a growth control (no drug) and a sterility control (no inoculum).

Incubation: Incubate the plates at 35°C for 48-72 hours.

Reading the MIC: The MIC is the lowest concentration of Terbinafine at which there is a

significant inhibition (approximately 50% for fungistatic agents) of growth compared to the

drug-free control.

Workflow for MIC Determination
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetics Assay
Objective: To assess the rate and extent of fungal killing by Terbinafine over time.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1664143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Terbinafine

RPMI-1640 medium

Fungal isolates

Shaking incubator (35°C)

Sabouraud Dextrose Agar (SDA) plates

Procedure:

Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol and

dilute to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640.

Assay Setup:

Prepare flasks with RPMI-1640 medium containing Terbinafine at concentrations

corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.

Include a drug-free growth control.

Inoculate each flask with the fungal suspension.

Incubation and Sampling:

Incubate the flasks at 35°C with constant agitation.

At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from

each flask.

Quantification of Viable Cells:

Perform serial dilutions of the aliquots in sterile saline.

Plate the dilutions onto SDA plates.
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Incubate the plates at 35°C until colonies are visible.

Count the colonies to determine the CFU/mL at each time point.

Data Analysis: Plot the log10 CFU/mL versus time for each Terbinafine concentration. A ≥3-

log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Workflow for Time-Kill Kinetics Assay
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Caption: Workflow for the Time-Kill Kinetics Assay.

Biofilm Disruption Assay
Objective: To evaluate the efficacy of Terbinafine in disrupting pre-formed fungal biofilms.

Materials:

Terbinafine

Minimal medium

96-well flat-bottom microtiter plates

Fungal isolates (Cryptococcus neoformans)

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

Menadione

Plate reader
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Procedure:

Biofilm Formation:

Prepare a fungal suspension of 1 x 10^7 CFU/mL in minimal medium.

Add 100 µL of the suspension to the wells of a 96-well plate.

Incubate at 37°C for 48 hours to allow biofilm formation.

Biofilm Treatment:

Gently wash the pre-formed biofilms with phosphate-buffered saline (PBS) to remove

planktonic cells.

Add fresh medium containing serial dilutions of Terbinafine to the wells.

Incubate for a further 24-48 hours.

Quantification of Biofilm Viability (XTT Assay):

Prepare a solution of XTT (0.5 mg/mL in PBS) and menadione (1 µM in acetone).

Wash the treated biofilms with PBS.

Add the XTT/menadione solution to each well.

Incubate in the dark at 37°C for 2-5 hours.

Measure the colorimetric change at 490 nm using a plate reader. A decrease in

absorbance indicates a reduction in metabolic activity and therefore biofilm disruption.

Workflow for Biofilm Disruption Assay
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Caption: Workflow for the Biofilm Disruption Assay.

Cytotoxicity Assay
Objective: To assess the cytotoxic effect of Terbinafine on mammalian cells.

Materials:

Terbinafine

Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

96-well flat-bottom cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Plate reader

Procedure:

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well

and allow them to adhere overnight.

Treatment:

Prepare serial dilutions of Terbinafine in cell culture medium.

Replace the medium in the wells with the Terbinafine-containing medium.

Include a vehicle control (DMSO) and a positive control for cytotoxicity.

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
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MTT Assay:

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for Cytotoxicity Assay
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Caption: Workflow for the Cytotoxicity Assay.

Mechanism of Action Signaling Pathway
The primary mechanism of action of Terbinafine is the inhibition of squalene epoxidase, an

enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell

membrane.
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Caption: Terbinafine inhibits squalene epoxidase, blocking ergosterol synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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